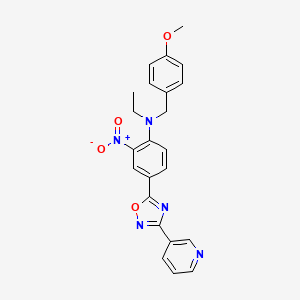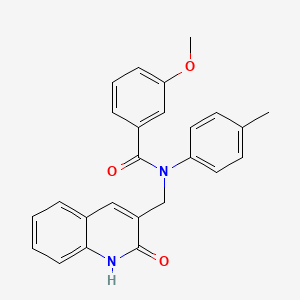
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain sensation. EMA401 has been shown to be effective in preclinical models of neuropathic pain and is currently being evaluated in clinical trials.
作用機序
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is a selective antagonist of the AT2 receptor, which is expressed in sensory neurons and has been implicated in the regulation of pain sensation. By blocking the AT2 receptor, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide reduces the activity of pain-sensing neurons in the spinal cord and reduces pain hypersensitivity.
Biochemical and Physiological Effects
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to be well-tolerated in preclinical studies and clinical trials. It has a good safety profile and does not produce significant side effects at therapeutic doses. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is rapidly absorbed after oral administration and has a half-life of approximately 5 hours in humans.
実験室実験の利点と制限
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and has good bioavailability. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied in preclinical models of neuropathic pain and has been shown to be effective in reducing pain behaviors in multiple models. However, one limitation of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is that it is a selective antagonist of the AT2 receptor, which may limit its effectiveness in certain types of pain.
将来の方向性
There are several potential future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the potential use of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other drugs for the treatment of chronic pain. Another area of interest is the potential use of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide in other types of pain, such as cancer pain or migraine. Additionally, further research is needed to better understand the mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide and to identify potential biomarkers that could be used to predict treatment response.
合成法
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with ethyl bromoacetate to form N-ethyl-2-(2-bromoacetyl)-7-methylquinoline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide.
科学的研究の応用
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to be effective in reducing pain behaviors in animal models of nerve injury, chemotherapy-induced neuropathy, and diabetic neuropathy. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to be effective in reducing pain hypersensitivity in models of inflammatory pain.
特性
IUPAC Name |
N-ethyl-4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(21(25)15-7-9-18(26-3)10-8-15)13-17-12-16-6-5-14(2)11-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMPIGUUDCJCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7720340.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7720350.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720367.png)


![2-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720380.png)


![methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B7720406.png)